![molecular formula C18H14N2O2S3 B2437863 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 2177449-95-3](/img/structure/B2437863.png)

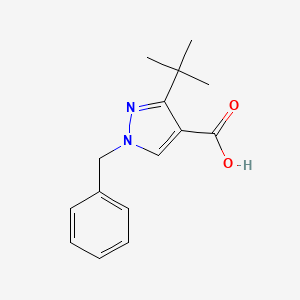

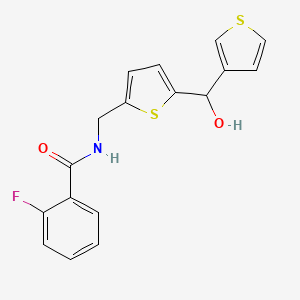

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide, commonly known as BTB-1, is a small molecule compound that has attracted significant attention in the field of medicinal chemistry. BTB-1 is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of California, San Diego. Since then, BTB-1 has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases.

科学的研究の応用

Antibacterial and Antitumor Applications : One study explored the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus. These compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, some derivatives displayed significant antitumor effects, highlighting the potential of these compounds in the field of oncology (Palkar et al., 2017).

Photophysical Properties for Organic Electronics : Another study focused on the development of benzo[1,2-d:4,3-d']bis(thiazoles) using photochemical cyclization. The photophysical and (spectro)electrochemical properties of these compounds were investigated, suggesting their potential applications in organic electronics (Kostyuchenko et al., 2022).

Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of thiophene-2-carboxamides reveal the potential application of these compounds in combating microbial infections. The study indicates that these compounds have a notable capacity for inhibiting the growth of various pathogenic bacteria and fungi (Narayana et al., 2004).

Application in Dyeing and Antimicrobial Activity : A research article discusses the synthesis of arylazothiazole disperse dyes containing selenium. These compounds were used for dyeing polyester fabrics and exhibited strong antioxidant, antitumor, and antimicrobial activities. This suggests their use in creating sterile or biologically active fabrics for various applications (Khalifa et al., 2015).

作用機序

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It is associated with the development, progression, aggressiveness, and metastasis of many solid tumors .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition likely occurs through the compound’s binding to the active site of the EGFR, preventing the receptor from carrying out its normal function .

Biochemical Pathways

The inhibition of EGFR by this compound affects the Mitogen-Activated Protein Kinase (MAPK) pathway . Specifically, it inhibits the RAF kinases, which are serine/threonine-specific protein kinases that play a critical role in the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms such as proliferation and survival .

Result of Action

The result of the compound’s action is the inhibition of EGFR, leading to the suppression of the MAPK pathway . This suppression can lead to decreased cellular proliferation, potentially slowing the growth of EGFR-expressing tumors .

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S3/c21-14(16-4-3-15(25-16)12-5-6-23-9-12)8-19-18(22)11-1-2-13-17(7-11)24-10-20-13/h1-7,9-10,14,21H,8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSECTJHEXJLARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)

![4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2437782.png)

![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)

![2-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2437801.png)